Cyclopentanecarbonyl chloride
Overview
Description
Cyclopentanecarbonyl chloride is an organic compound with the molecular formula C₆H₉ClOThis compound is a colorless to yellow liquid with a pungent odor and is primarily used as an intermediate in organic synthesis .
Scientific Research Applications
Cyclopentanecarbonyl chloride is widely used in scientific research, particularly in the fields of chemistry and biochemistry. Some of its applications include:
Proteomics Research: It is used in the synthesis of various biochemical compounds for proteomics research.
Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds, including potential drug candidates.
Organic Synthesis: It is employed in the preparation of various organic molecules, including those used in material science and polymer chemistry.
Safety and Hazards
Mechanism of Action
Target of Action
Cyclopentanecarbonyl chloride is a chemical compound with the molecular formula C6H9ClO . It is primarily used in the field of proteomics research . .
Mode of Action
It is known to be used in the preparation of other compounds , suggesting that it may act as a reagent in various chemical reactions.
Result of Action
It is known to be used in the preparation of other compounds , suggesting that its primary effect may be the transformation of other molecules in chemical reactions.
Action Environment
This compound is a flammable liquid and vapour . It is sensitive to moisture and should be stored in a cool, dry place in tightly closed containers . The compound’s action, efficacy, and stability could be influenced by environmental factors such as temperature, humidity, and the presence of other chemicals.
Biochemical Analysis
Biochemical Properties
Cyclopentanecarbonyl chloride plays a significant role in biochemical reactions, especially in the synthesis of various organic compounds. It is used as a reagent in the preparation of cyclopentanecarboxylic acid derivatives, which are essential in the study of enzyme interactions and protein modifications . This compound interacts with enzymes such as esterases and proteases, facilitating the formation of ester and amide bonds. These interactions are crucial for understanding protein structure and function .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modifying proteins and enzymes, which can alter cell signaling pathways, gene expression, and cellular metabolism . For instance, the compound can inhibit or activate specific enzymes, leading to changes in metabolic pathways and cellular responses. These effects are essential for studying cellular mechanisms and developing therapeutic strategies .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound binds to specific enzymes and proteins, forming covalent bonds that modify their activity . This can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, this compound can influence gene expression by modifying transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is moisture-sensitive and can degrade when exposed to water or humid conditions . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo experiments . These temporal effects are important for designing experiments and interpreting results in biochemical research .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects on enzyme activity and protein function . At high doses, this compound can be toxic and cause adverse effects, such as cellular damage and metabolic disturbances . These dosage-dependent effects are crucial for understanding the compound’s safety and efficacy in biochemical research .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can be metabolized by esterases and other enzymes, leading to the formation of cyclopentanecarboxylic acid derivatives .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound can localize to specific cellular compartments, where it exerts its biochemical effects . Understanding the transport and distribution of this compound is important for studying its cellular functions and potential therapeutic applications .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function . The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . These localization patterns are crucial for understanding the compound’s biochemical properties and its role in cellular processes .
Preparation Methods
Cyclopentanecarbonyl chloride can be synthesized through several methods. One common synthetic route involves the reaction of cyclopentanecarboxylic acid with thionyl chloride (SOCl₂). The reaction typically proceeds under reflux conditions, producing this compound and sulfur dioxide (SO₂) as a byproduct .
Reaction:
C5H9COOH+SOCl2→C5H9COCl+SO2+HCl
In industrial settings, this compound can be produced on a larger scale using similar methods, ensuring proper handling and safety measures due to the corrosive nature of the reagents involved .
Chemical Reactions Analysis
Cyclopentanecarbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: It reacts with nucleophiles such as amines, alcohols, and water to form corresponding amides, esters, and carboxylic acids.
Hydrolysis: In the presence of water, it hydrolyzes to form cyclopentanecarboxylic acid.
Reduction: It can be reduced to cyclopentane methanol using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions:
Amines: Reaction with amines under mild conditions to form amides.
Alcohols: Reaction with alcohols in the presence of a base to form esters.
Water: Hydrolysis under acidic or basic conditions to form carboxylic acids
Major Products:
Comparison with Similar Compounds
Cyclopentanecarbonyl chloride can be compared with other acyl chlorides such as:
Cyclohexanecarbonyl chloride (C₇H₁₁ClO): Similar in reactivity but with a six-membered ring structure.
Cyclopropanecarbonyl chloride (C₄H₅ClO): Smaller ring structure, leading to different steric and electronic properties.
Cyclobutanecarbonyl chloride (C₅H₇ClO): Four-membered ring structure, also affecting its reactivity and applications
This compound is unique due to its five-membered ring structure, which provides a balance between ring strain and reactivity, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
cyclopentanecarbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClO/c7-6(8)5-3-1-2-4-5/h5H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEPUZBYKXNKSDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10196448 | |
Record name | Cyclopentanecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10196448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4524-93-0 | |
Record name | Cyclopentanecarbonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4524-93-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclopentanecarbonyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004524930 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclopentanecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10196448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclopentanecarbonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.598 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CYCLOPENTANECARBONYL CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HZV3Z32TX8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is a key application of cyclopentanecarbonyl chloride in material science?
A1: this compound is a crucial monomer in synthesizing semi-aromatic polyamide reverse osmosis membranes (ROMs). [] It reacts with m-phenylenediamine (MPD) via interfacial polymerization to form these membranes, which demonstrate promising desalination properties. []
Q2: How does the structure of this compound relate to its use in synthesizing biologically active compounds?
A2: this compound acts as a building block in synthesizing carbocyclic tiazofurin, a potential anti-cancer agent. [] Its structure allows it to react with specific intermediates derived from benzyl β-aminopenicillanate 1β-oxide, ultimately leading to the target molecule and its enantiomer. [] This highlights the utility of this compound in constructing complex molecules with potential biological activity.
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